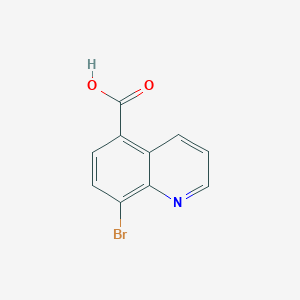

8-bromoquinoline-5-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJDILQBGRMTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452242 | |

| Record name | 8-bromoquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204782-96-7 | |

| Record name | 8-bromoquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 8-bromoquinoline-5-carboxylic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-bromoquinoline-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents challenges in achieving the desired substitution pattern. This technical guide provides an in-depth analysis of a potential synthetic pathway, focusing on the Skraup-Doebner-von Miller reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the efficient synthesis of this target molecule.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in drug discovery, agrochemicals, and materials science. The unique electronic and structural properties of the quinoline scaffold make it a privileged motif in the design of novel bioactive agents. Specifically, the introduction of both a bromine atom and a carboxylic acid group at defined positions, as in this compound, offers multiple points for further chemical modification, making it a highly sought-after intermediate for the synthesis of complex molecular architectures.

This whitepaper outlines a proposed synthetic pathway for this compound, leveraging the classical Skraup-Doebner-von Miller reaction. This approach involves the cyclization of a pre-functionalized aniline derivative with an α,β-unsaturated carbonyl compound. While a direct, optimized protocol for this specific molecule is not extensively reported in the literature, this guide consolidates information from related syntheses to provide a robust starting point for its preparation.

Proposed Synthesis Pathway: Skraup-Doebner-von Miller Reaction

The most plausible route for the synthesis of this compound is the Skraup-Doebner-von Miller reaction, which involves the condensation of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent. In this proposed pathway, 2-amino-6-bromobenzoic acid serves as the key aniline precursor.

The overall reaction is as follows:

Caption: Proposed Skraup-Doebner-von Miller synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on known Skraup-Doebner-von Miller reactions and should be optimized for the specific substrates.

Materials:

-

2-amino-6-bromobenzoic acid

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution

-

Activated charcoal

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Mixture: To the flask, add 2-amino-6-bromobenzoic acid and concentrated sulfuric acid cautiously with stirring. Ferrous sulfate can be added at this stage to control the reaction rate.

-

Addition of Glycerol: Gently heat the mixture and add glycerol dropwise from the dropping funnel.

-

Addition of Oxidizing Agent: Slowly add nitrobenzene to the reaction mixture. The reaction is often exothermic and should be carefully controlled.

-

Reaction: Heat the mixture to the appropriate temperature (typically 130-160 °C) and maintain it for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture and carefully pour it into a large volume of water.

-

Neutralization and Extraction: Neutralize the acidic solution with a sodium hydroxide solution until basic. Perform a steam distillation to remove any unreacted nitrobenzene. The desired product may precipitate upon cooling or can be extracted with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) after treatment with activated charcoal to remove colored impurities.

Quantitative Data

The following table presents hypothetical quantitative data based on typical yields for Skraup-Doebner-von Miller reactions. Actual yields will vary depending on the optimized reaction conditions.

| Parameter | Value | Notes |

| Starting Material | 2-amino-6-bromobenzoic acid | - |

| Reagents | Glycerol, H₂SO₄, Nitrobenzene | - |

| Reaction Temperature | 130-160 °C | The reaction is highly exothermic and requires careful temperature control. |

| Reaction Time | 4-6 hours | Monitor by TLC for completion. |

| Theoretical Yield | (To be calculated) | Based on the limiting reagent (2-amino-6-bromobenzoic acid). |

| Expected Yield | 40-60% | This is an estimate; optimization is required. |

| Purity (after purification) | >95% | Assessed by HPLC or NMR. |

Alternative Synthetic Considerations

While the Skraup-Doebner-von Miller reaction is a primary candidate, other synthetic strategies could be explored.

Pfitzinger Reaction

The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound, is a powerful method for synthesizing quinoline-4-carboxylic acids. To obtain the desired this compound, a hypothetical variation of this reaction would be required, potentially starting from a 7-bromo-isatin derivative and a C3-building block that would lead to the formation of the second ring and the carboxylic acid at the 5-position. However, the standard Pfitzinger reaction does not yield this substitution pattern.

Caption: Hypothetical Pfitzinger-type reaction for this compound.

Late-Stage C-H Functionalization

Modern synthetic methodologies offer the potential for late-stage C-H functionalization. A possible, though challenging, route would involve the direct carboxylation of 8-bromoquinoline at the C5 position. This would likely require a transition-metal-catalyzed process, and achieving the desired regioselectivity would be a significant hurdle due to the electronic nature of the quinoline ring.

Caption: Conceptual late-stage C-H carboxylation of 8-bromoquinoline.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The Skraup-Doebner-von Miller reaction using 2-amino-6-bromobenzoic acid as a starting material represents the most theoretically sound and direct approach based on established organic reactions. While this pathway requires optimization, the detailed protocol and considerations provided in this whitepaper offer a solid foundation for researchers to develop a reliable and efficient synthesis. Further investigation into modern catalytic methods for C-H functionalization may also provide alternative and potentially more efficient routes in the future. This guide serves as a valuable resource for professionals in drug development and chemical research, enabling the exploration of novel molecules derived from this versatile quinoline scaffold.

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromoquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-5-carboxylic acid is a halogenated quinoline carboxylic acid derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom and a carboxylic acid group to the quinoline core is expected to significantly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, by leveraging data from structurally related compounds and computational predictions, a profile can be established. The following tables summarize the available and predicted physicochemical properties.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 204782-96-7 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| Canonical SMILES | C1=CC(=C2C(=C1)N=CC=C2C(=O)O)Br | - |

| Predicted XLogP3 | 2.4 - 2.7 | [4] |

| Predicted Hydrogen Bond Donor Count | 1 | [4] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [4] |

| Predicted Rotatable Bond Count | 1 | [4] |

| Predicted Topological Polar Surface Area | 50.2 Ų | [4] |

Table 2: Comparison of Experimental Data for Related Quinolone Carboxylic Acid Derivatives

| Property | 8-Bromoquinoline | 8-Bromoquinoline-4-carboxylic acid | 5-Bromoquinoline-8-carboxylic acid |

| Melting Point (°C) | 58-59 | Not Available | Not Available |

| Boiling Point (°C) | 112-113 @ 0.5 mmHg | 403.1 ± 25.0 (Predicted) | Not Available |

| pKa | 2.33 ± 0.17 (Predicted) | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are crucial for obtaining reliable and reproducible data. The following sections outline standardized methodologies.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded.

Determination of Solubility

The equilibrium solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO) using the shake-flask method.

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

-

For ¹H NMR of carboxylic acids, the acidic proton typically appears as a broad singlet in the downfield region (around 10-13 ppm).

-

For ¹³C NMR, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-185 ppm.

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using an ATR-FTIR spectrometer.

-

Characteristic peaks for the carboxylic acid group include a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch between 1760-1690 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra can be obtained using techniques such as electrospray ionization (ESI).

-

The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent physicochemical characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. The outlined experimental protocols offer a starting point for the empirical determination of these crucial parameters.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Bromo-5-quinolinecaroxylic acid | 204782-96-7 [amp.chemicalbook.com]

- 3. 8-Bromo-5-quinolinecaroxylic acid CAS#: 204782-96-7 [amp.chemicalbook.com]

- 4. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 8-bromoquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-bromoquinoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages empirical data from the closely related parent compound, 8-bromoquinoline, and established principles of spectroscopic interpretation for the carboxylic acid functional group.

Molecular Structure

This compound consists of a quinoline ring system substituted with a bromine atom at the 8-position and a carboxylic acid group at the 5-position. The numbering of the quinoline ring is crucial for the assignment of spectroscopic signals.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| Ion | Expected m/z | Notes |

| [M(⁷⁹Br)+H]⁺ | 252 | Calculated for C₁₀H₇⁷⁹BrNO₂ |

| [M(⁸¹Br)+H]⁺ | 254 | Calculated for C₁₀H₇⁸¹BrNO₂ |

| [M]⁺ | 250.95819 Da | Monoisotopic mass of the neutral molecule.[1] |

Fragmentation Pattern:

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45)[2]. Aromatic systems like quinoline are relatively stable, leading to prominent molecular ion peaks[2].

Experimental Protocol - Electron Impact Mass Spectrometry (EI-MS):

A sample of this compound would be introduced into the mass spectrometer, typically after chromatographic separation. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~1710 | C=O stretch (carboxylic acid dimer) | Strong |

| 1600-1450 | C=C and C=N stretches (aromatic rings) | Medium to Strong |

| ~1300 | C-O stretch (carboxylic acid) | Medium |

| ~900 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad, Medium |

| Below 850 | C-H bends (aromatic) | Strong |

| C-Br stretch | Weak to Medium |

The most characteristic feature of a carboxylic acid in the IR spectrum is the very broad O-H stretching absorption from 3300 to 2500 cm⁻¹, which is due to strong hydrogen bonding[3]. The sharp C=O stretching frequency for the dimer is typically observed around 1710 cm⁻¹[3].

Experimental Protocol - Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated beam is then directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show signals for the protons on the quinoline ring and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom, and the carboxylic acid group.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad s | 1H | -COOH |

| 7.5 - 9.0 | m | 5H | Aromatic-H |

The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region (10-13 ppm) and is exchangeable with D₂O[3]. The protons on the aromatic ring will appear as a complex multiplet pattern between 7.5 and 9.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show signals for the ten carbon atoms in the this compound molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (carboxylic acid) |

| 120 - 155 | Aromatic-C |

| ~120 | C-Br |

The carbonyl carbon of the carboxylic acid is expected to appear around 167 ppm. The aromatic carbons will resonate in the 120-155 ppm range. The carbon attached to the bromine will be shifted to approximately 120 ppm.

Experimental Protocol - NMR Spectroscopy:

A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer, which contains a powerful superconducting magnet. The sample is irradiated with radiofrequency pulses, and the resulting signals from the excited atomic nuclei are detected. The data is then subjected to a Fourier transform to generate the NMR spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Spectroscopic analysis workflow.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound for its potential applications.

References

Technical Guide: Determination of the Solubility of 8-Bromoquinoline-5-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. The solubility of an active pharmaceutical ingredient (API) or a key intermediate can significantly impact its bioavailability, reaction kinetics, and the ease of its handling and processing.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a range of common organic solvents. This guide, therefore, provides a detailed experimental protocol for determining the thermodynamic solubility of this compound, enabling researchers to generate this critical data in their own laboratory settings. The methodology described herein is based on the widely accepted and reliable saturation shake-flask method.[1][2][3]

Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

This protocol outlines the steps to determine the equilibrium, or thermodynamic, solubility of this compound in a chosen organic solvent.[1][3] This method is considered the gold standard for accurate solubility measurements.[3][4]

1. Materials and Equipment

-

Solute: this compound (solid, of known purity)

-

Solvents: A range of high-purity organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Apparatus:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Centrifuge (optional, for enhancing phase separation)[1]

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or a UV-Vis spectrophotometer)[2][6]

-

2. Procedure

a. Preparation of the Saturated Solution

-

Add an excess amount of solid this compound to a pre-weighed vial. An excess is necessary to ensure that a saturated solution is formed, and undissolved solid remains at equilibrium.[3] A general starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

-

Record the exact mass of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath equipped with a shaker or rotator. The temperature should be controlled to the desired experimental condition (e.g., 25 °C or 37 °C).[1]

-

Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically recommended.[1][2]

b. Sample Separation

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sedimentation period (e.g., 24 hours) to allow the excess solid to settle.[1]

-

To ensure complete removal of undissolved solids, the supernatant can be centrifuged.[1]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

c. Quantification of the Dissolved Solute

The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Using HPLC:

-

Develop an HPLC method capable of detecting and quantifying this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.[7][8][9]

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve, and then account for the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility).

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.[1]

-

Prepare standard solutions of known concentrations and generate a calibration curve by plotting absorbance versus concentration (Beer's Law).

-

Dilute the filtered supernatant to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the predetermined λmax.

-

Calculate the concentration from the calibration curve and apply the dilution factor to find the solubility.

-

3. Data Presentation

The solubility data should be compiled into a clear and structured table for easy comparison. The table should include the solvent, the temperature at which the solubility was determined, and the measured solubility value with appropriate units (e.g., mg/mL, g/L, or mol/L).

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| Solvent A | XX.X | Value ± SD |

| Solvent B | XX.X | Value ± SD |

| Solvent C | XX.X | Value ± SD |

Note: The experiment should be performed in triplicate to ensure the reproducibility of the results, and the data should be presented as the mean ± standard deviation (SD).[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the thermodynamic solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound in an organic solvent.

References

- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. quora.com [quora.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

8-Bromoquinoline-5-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-bromoquinoline-5-carboxylic acid, a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. Due to the absence of publicly available crystallographic data for this compound, this document focuses on providing detailed synthetic and crystallization protocols for structurally related compounds, alongside a summary of the known biological activities of similar bromoquinoline derivatives. This guide aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and exploration of novel quinoline-based compounds for drug discovery and development.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The introduction of a bromine atom and a carboxylic acid group to the quinoline core, as in this compound, can significantly modulate its physicochemical properties and biological efficacy. While the specific crystal structure of this compound is not currently available in the public domain, this guide provides essential technical information to facilitate its synthesis and further investigation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and its parent compound, 8-bromoquinoline, is presented in Table 1.

| Property | This compound | 8-Bromoquinoline |

| Molecular Formula | C₁₀H₆BrNO₂ | C₉H₆BrN |

| Molecular Weight | 252.06 g/mol | 208.05 g/mol [1] |

| CAS Number | 204782-96-7 | 16567-18-3[1] |

Synthesis Protocols

Synthesis of 8-Bromoquinoline

A general procedure for the synthesis of 8-bromoquinoline involves the Skraup synthesis, starting from o-bromoaniline.

Experimental Protocol:

-

To a round-bottomed flask containing o-bromoaniline (~1 mmol), add a 1N HCl solution (82.5 mL).[2]

-

Add acrolein diethyl acetal (2.5 mmol) to the mixture.[2]

-

Reflux the reaction mixture at 111 °C for 24 hours.[2]

-

After cooling to room temperature, neutralize the reaction mixture to pH 7-8 with solid Na₂CO₃.[2]

-

Extract the product with dichloromethane (3 x 100 mL).[2]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[2]

-

Remove the solvent by evaporation under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate to yield 8-bromoquinoline.[2]

Bromination of Quinoline Derivatives

The introduction of a bromine atom onto the quinoline ring can be achieved through electrophilic bromination. The following is a general procedure for the bromination of 8-substituted quinolines.

Experimental Protocol:

-

Dissolve the 8-substituted quinoline (e.g., 8-hydroxyquinoline, 2.06 mmol) in chloroform (10 mL).[3]

-

Add a solution of bromine (4.20 mmol) in chloroform (5 mL) to the mixture over 5 minutes.[3]

-

Stir the mixture at room temperature for 1 hour.[3]

-

Wash the resulting mixture with 5% NaHCO₃ (3 x 15 mL) and dry over Na₂SO₄.[3]

-

Evaporate the solvent to obtain the brominated product.[3]

Note: The regioselectivity of the bromination will depend on the nature and position of the existing substituent on the quinoline ring.

Crystallization Methods

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure of a compound. While a specific crystallization protocol for this compound is not documented, general methods for the crystallization of carboxylic acids and related compounds can be employed.

General Crystallization Protocol (Slow Evaporation):

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container for crystal growth over several days to weeks.

General Crystallization Protocol (Vapor Diffusion):

-

Prepare a concentrated solution of the compound in a good solvent (e.g., a small vial).

-

Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a poor solvent (the precipitant). The poor solvent should be miscible with the good solvent.

-

Over time, the vapor of the poor solvent will diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the quinoline scaffold is a known pharmacophore with a wide range of biological activities. Derivatives of 8-hydroxyquinoline, a closely related structure, have been reported to exhibit antimicrobial, anticancer, and antifungal effects.[4] For instance, certain 8-hydroxyquinoline derivatives have been shown to act at an early stage of the dengue virus lifecycle.[4]

The mechanism of action for many quinoline-based drugs involves intercalation into DNA, inhibition of topoisomerase enzymes, or chelation of metal ions essential for enzymatic activity. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel quinoline derivative like this compound.

Caption: General workflow for the synthesis and characterization of a quinoline derivative.

Conclusion

This technical guide has summarized the available information on this compound. While the definitive crystal structure remains to be determined, the provided synthetic and crystallization methodologies for related compounds offer a solid foundation for its preparation and characterization. The known biological activities of similar quinoline derivatives suggest that this compound may possess interesting pharmacological properties, warranting further investigation by researchers in the field of drug discovery. The elucidation of its crystal structure will be a crucial step in understanding its structure-activity relationship and in designing more potent and selective analogs.

References

Potential Biological Activity of 8-Bromoquinoline-5-Carboxylic Acid: A Technical Overview

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of 8-bromoquinoline-5-carboxylic acid. This guide, therefore, provides a comprehensive overview of the potential biological activities of this compound based on the known effects of structurally related quinoline derivatives, including bromoquinolines and quinoline-carboxylic acids. The experimental protocols, quantitative data, and signaling pathways described herein are representative of the methodologies and potential mechanisms that would be investigated for a novel quinoline compound and should be considered illustrative.

Introduction to Quinoline Derivatives in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The quinoline scaffold is a key structural component in numerous natural products and synthetic drugs. The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse array of compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Bromination and the introduction of a carboxylic acid moiety are common strategies in medicinal chemistry to modulate the physicochemical and biological properties of parent compounds, potentially enhancing their efficacy and target specificity.

Potential Biological Activities of this compound

Based on the biological profiles of analogous compounds, this compound is predicted to exhibit several key biological activities:

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[4] The presence of a bromine atom on the quinoline ring can enhance the antiproliferative effects. For instance, brominated 8-hydroxyquinolines have demonstrated significant cytotoxicity against various cancer cell lines.[5] The carboxylic acid group can also contribute to the anticancer profile, potentially by interacting with specific residues in the active sites of target enzymes.[6]

Enzyme Inhibition

A plausible mechanism of action for this compound is the inhibition of enzymes crucial for cancer cell function.

-

Topoisomerase Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting topoisomerases, enzymes that regulate DNA topology and are essential for DNA replication and repair.[5] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

-

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Several quinoline-based compounds have been developed as kinase inhibitors.[4] The carboxylic acid moiety of this compound could potentially form critical hydrogen bonds within the ATP-binding pocket of various kinases, leading to their inhibition.[6]

Antimicrobial Activity

The quinoline scaffold is also a well-known pharmacophore for antimicrobial agents.[7] Derivatives of 8-hydroxyquinoline, in particular, have shown broad-spectrum antibacterial and antifungal activity.[8] The proposed mechanism often involves the chelation of essential metal ions, disrupting microbial metabolism. The bromine substituent on this compound may enhance its lipophilicity, facilitating its penetration through microbial cell membranes.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound, a series of standardized in vitro assays would be employed.

In Vitro Anticancer Activity

3.1.1. Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9]

Enzyme Inhibition Assays

3.2.1. Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and various concentrations of this compound is prepared in a suitable assay buffer.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.[5]

Antimicrobial Susceptibility Testing

3.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Potential Signaling Pathways

Based on the activities of related quinoline derivatives, this compound could potentially modulate the following signaling pathways:

DNA Damage and Apoptosis Pathway

By inhibiting topoisomerase I, this compound could induce DNA strand breaks. This DNA damage would activate downstream signaling cascades involving proteins like ATM and p53, ultimately leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

Kinase-Mediated Proliferation Pathways

If this compound acts as a kinase inhibitor, it could interfere with critical signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of key kinases in these pathways would block downstream signaling, leading to decreased cell growth and increased apoptosis.

Data Presentation

The following tables present hypothetical quantitative data for the biological activities of this compound, illustrating how such data would be summarized.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HCT-116 | Colorectal Carcinoma | 22.5 ± 2.5 |

| A549 | Lung Carcinoma | 18.9 ± 2.1 |

| HeLa | Cervical Carcinoma | 25.1 ± 3.0 |

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | Inhibition Parameter | Value |

| Human Topoisomerase I | IC50 (µM) | 12.8 |

| Aurora Kinase A | Ki (nM) | 85 |

Table 3: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Candida albicans | ATCC 90028 | 64 |

Visualizations

The following diagrams illustrate a representative experimental workflow and a potential signaling pathway that could be modulated by this compound.

Caption: A representative workflow for the biological evaluation of this compound.

Caption: A potential signaling pathway initiated by the inhibition of Topoisomerase I.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. WO2012083866A1 - Quinoline derivatives as anti-cancer agents - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. EP2188259B1 - Quinoline derivatives as anti-cancer agents - Google Patents [patents.google.com]

- 5. 8-Bromoquinoline-5-carboxylate | C10H5BrNO2- | CID 86307099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9493419B2 - Quinoline derivatives as anti-cancer agents - Google Patents [patents.google.com]

- 7. Antimicrobial compounds - Patent WO-2018081869-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP1015445B1 - Antimicrobial quinolones, their compositions and uses - Google Patents [patents.google.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromoquinoline-5-carboxylic Acid: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-5-carboxylic acid is a key heterocyclic building block that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural framework, featuring a quinoline core substituted with both a bromine atom and a carboxylic acid group, offers two distinct and reactive handles for molecular elaboration. This dual functionality allows for the strategic and sequential introduction of diverse chemical moieties, making it an invaluable precursor for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase and dihydroorotate dehydrogenase (DHODH) inhibitors.

Synthesis of this compound

While a direct, one-pot synthesis of this compound from simple starting materials is not extensively documented, a plausible and efficient synthetic strategy involves a two-step sequence starting from the commercially available 8-bromo-5-methylquinoline. This approach leverages a well-established oxidation reaction to convert the methyl group to the desired carboxylic acid.

Hypothetical Two-Step Synthesis:

-

Starting Material: 8-Bromo-5-methylquinoline

-

Step 1: Oxidation. The methyl group at the 5-position of the quinoline ring can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline medium, followed by acidification.

Table 1: Proposed Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Oxidation of 8-bromo-5-methylquinoline | 1. KMnO₄, NaOH (aq), Reflux2. HCl (aq) | 60-70 |

Experimental Protocol: Oxidation of 8-Bromo-5-methylquinoline

-

To a stirred solution of 8-bromo-5-methylquinoline (1.0 eq) in a mixture of pyridine and water, potassium permanganate (4.0 eq) is added portion-wise over 1 hour.

-

The reaction mixture is heated to reflux for 8 hours.

-

After cooling to room temperature, the manganese dioxide precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the pyridine.

-

The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of approximately 3-4, resulting in the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Organic Synthesis

The strategic placement of the bromine atom and the carboxylic acid group on the quinoline scaffold allows for a variety of subsequent chemical transformations. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted into amides, esters, and other derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 8-position serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives. This reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl substituents at this position, leading to the generation of diverse molecular libraries for biological screening.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Product | Catalyst/Base/Solvent | Typical Yield (%) |

| 1 | Phenylboronic acid | 8-Phenylquinoline-5-carboxylic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 85-95 |

| 2 | Pyridine-3-boronic acid | 8-(Pyridin-3-yl)quinoline-5-carboxylic acid | Pd(dppf)Cl₂, Na₂CO₃, DMF | 70-85 |

| 3 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)quinoline-5-carboxylic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | 80-90 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is placed in a reaction vessel.

-

A degassed solvent system (e.g., dioxane/water, 4:1) is added.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

-

The aqueous layer is then acidified with 1M HCl to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried to afford the desired coupled product.

Amide Bond Formation

The carboxylic acid functionality at the 5-position is readily activated for amide bond formation with a wide array of primary and secondary amines. This reaction is fundamental in drug discovery for introducing diverse side chains that can modulate the pharmacological properties of the molecule, such as solubility, cell permeability, and target binding affinity.

Table 3: Representative Amide Coupling of this compound

| Entry | Amine | Product | Coupling Reagent/Base/Solvent | Typical Yield (%) |

| 1 | Aniline | 8-Bromo-N-phenylquinoline-5-carboxamide | HATU, DIPEA, DMF | 80-90 |

| 2 | Piperidine | (8-Bromoquinolin-5-yl)(piperidin-1-yl)methanone | EDC·HCl, HOBt, Et₃N, DCM | 75-85 |

| 3 | Benzylamine | 8-Bromo-N-(phenylmethyl)quinoline-5-carboxamide | T3P, Pyridine, CH₂Cl₂ | 85-95 |

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added.

-

The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

The desired amine (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 2-12 hours until completion, as monitored by TLC or LC-MS.

-

The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure amide.

Application in the Synthesis of Bioactive Molecules

The versatility of this compound as a precursor makes it an attractive starting material for the synthesis of various bioactive compounds, particularly enzyme inhibitors relevant to cancer and autoimmune diseases.

Kinase Inhibitors

Many quinoline-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers. By utilizing Suzuki coupling to introduce specific aryl or heteroaryl moieties at the 8-position and amide coupling to append various side chains at the 5-position, libraries of potential kinase inhibitors can be synthesized. For instance, derivatives of this compound can be designed to target the ATP-binding site of kinases like Aurora A, which is involved in mitotic progression.

Diagram 1: Role of Aurora A Kinase in the Cell Cycle and its Inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibitors of DHODH have shown promise as anticancer and immunosuppressive agents. The quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibition. This compound can serve as a starting point for the synthesis of novel DHODH inhibitors, where the 8-position can be modified to explore interactions with specific residues in the enzyme's binding pocket.

Diagram 2: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis, particularly for the development of novel therapeutic agents. Its bifunctional nature allows for the facile and strategic introduction of a wide range of substituents through well-established synthetic methodologies such as Suzuki-Miyaura coupling and amide bond formation. The ability to readily generate diverse libraries of compounds makes it an ideal starting point for structure-activity relationship (SAR) studies in drug discovery programs targeting critical enzymes like kinases and DHODH. As the demand for novel and effective therapeutics continues to grow, the importance of key building blocks like this compound in enabling the synthesis of complex and potent bioactive molecules is set to increase.

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Quoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline carboxylic acids represent a pivotal class of synthetic antibacterial agents that have significantly shaped the landscape of infectious disease treatment. Their discovery, born from serendipity and refined through decades of medicinal chemistry, has provided clinicians with a powerful arsenal against a wide spectrum of bacterial pathogens. This technical guide delves into the core of their discovery, tracing their historical development, elucidating their mechanism of action, and providing key data and experimental insights for researchers in the field.

The Serendipitous Discovery and Early Generations

The story of quinoline carboxylic acids begins not with a targeted search for new antibiotics, but as a byproduct of antimalarial drug research. In the early 1960s, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This fortuitous discovery sparked a new avenue of research, leading to the synthesis of the first clinically significant quinolone, nalidixic acid , in 1962.[1][2]

Nalidixic acid, technically a naphthyridone, is considered the progenitor of the entire quinolone class.[3][1] Introduced clinically in 1967, it exhibited activity primarily against Gram-negative bacteria and was initially used for the treatment of urinary tract infections.[4][5][6] Following nalidixic acid, other first-generation quinolones were introduced in the 1970s, including oxolinic acid , cinoxacin , and pipemidic acid .[1] These early compounds offered only marginal improvements over nalidixic acid, characterized by a narrow spectrum of activity and modest pharmacokinetic profiles.[1]

The subsequent breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinoline ring, giving rise to the fluoroquinolones . This modification dramatically expanded the antibacterial spectrum to include Gram-positive bacteria and improved pharmacokinetic properties, heralding a new era in antibacterial therapy.[1]

Quantitative Data on Early Quinolone Carboxylic Acids

The following tables summarize the in vitro activity and pharmacokinetic parameters of the first-generation quinoline carboxylic acids.

Table 1: Minimum Inhibitory Concentrations (MICs) of First-Generation Quinolone Carboxylic Acids

| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) |

| Nalidixic Acid | 1.0 - 12.5[7][8] | 60 - >100[7][9] | >100[7][10] |

| Oxolinic Acid | 0.38[11] | - | - |

| Cinoxacin | - | - | - |

| Pipemidic Acid | 249[12] | - | 12.5 - 82[12] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Pharmacokinetic Parameters of First-Generation Quinolone Carboxylic Acids

| Compound | Bioavailability (%) | Peak Plasma Concentration (Cmax) (μg/mL) | Elimination Half-life (t½) (hours) | Protein Binding (%) |

| Nalidixic Acid | ~96[13] | - | 6 - 7[6][14] | 93[13] |

| Oxolinic Acid | 13.6[15] | - | 69.7[15] | 27[15] |

| Cinoxacin | ~100[16] | - | ~2.7[17] | 60 - 70[16] |

| Pipemidic Acid | 93.1[4] | 4.3[4] | 3.4[4] | 13.4[4] |

Experimental Protocols

Synthesis of Quinolone-4-Carboxylic Acids via the Pfitzinger Reaction

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[18][19] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[19]

General Protocol:

-

Preparation of the Isatin Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.02 mol of potassium hydroxide in a mixture of 1 mL of water and 40 mL of absolute ethanol. To this solution, add 0.0075 mol of isatin and stir the mixture at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatic acid.[8]

-

Condensation Reaction: To the isatin salt solution, gradually add 0.015 mol of the desired ketone (e.g., acetone, acetophenone).[8]

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain the reflux with continuous stirring for 24 hours.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., n-hexane:ethyl acetate = 1:2).[8]

-

Work-up: After the reaction is complete, add 20 mL of distilled water to the reaction mixture.[8]

-

Acidification and Precipitation: Cool the mixture in an ice bath and acidify it with glacial acetic acid until the pH reaches 4. The quinoline-4-carboxylic acid derivative will precipitate out of the solution.[20]

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold distilled water, and dry it in an oven. The purity of the product can be confirmed by TLC and melting point determination. Further purification can be achieved by recrystallization from a suitable solvent.[20]

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid involves a multi-step process starting from 2-amino-6-methylpyridine.[21][22]

Protocol Overview:

-

Step 1: Condensation: React 2-amino-6-picoline with diethyl ethoxymethylenemalonate. This is typically done by heating the two reagents together. For example, 130g of 2-amino-6-picoline can be reacted with 300g of diethyl ethoxymethylenemalonate by heating to 90°C with stirring.[22] The crude product, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, is then purified, for instance, by recrystallization from ethanol.[22]

-

Step 2: Cyclization: The intermediate from Step 1 is cyclized by heating in a high-boiling point solvent like diphenyl ether to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[21]

-

Step 3: Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.[21]

-

Step 4: N-Alkylation: The final step is the alkylation of the nitrogen atom with an ethyl group using a reagent like bromoethane in the presence of a base to yield nalidixic acid.[22]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone carboxylic acids exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][23][24] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.[23]

The primary mechanism involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA.[1][23] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands.[1] The stabilization of this cleaved complex leads to the accumulation of double-strand DNA breaks, which ultimately triggers a cascade of events leading to bacterial cell death.[1][25]

The interaction within the ternary complex is mediated by a magnesium ion, which forms a bridge between the quinolone molecule and specific amino acid residues in the quinolone resistance-determining region (QRDR) of the enzyme, such as Ser83 and Asp87 in E. coli DNA gyrase.[23][24] Mutations in these key residues can reduce the binding affinity of quinolones, leading to bacterial resistance.[1][24]

Figure 1. Mechanism of action of quinoline carboxylic acids.

Conclusion

The discovery of quinoline carboxylic acids marked a turning point in the fight against bacterial infections. From a chance observation in a chemistry lab to the development of a vast and potent class of antibiotics, their history is a testament to the power of scientific inquiry and innovation. For researchers today, a deep understanding of their origins, structure-activity relationships, and mechanism of action remains crucial for the development of new generations of quinolones that can overcome the ever-growing challenge of antibiotic resistance. This guide provides a foundational technical overview to aid in these ongoing research and development endeavors.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of pipemidic acid in chickens after single intravenous and oral dosings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single- and multiple-dose pharmacokinetics of pipemidic acid in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of Pipemidic Acid by Including It in Trimethyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Nalidixic acid kinetics after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative pharmacokinetics and bioavailability of oxolinic acid and oxytetracycline in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacology of Cinoxacin in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cinoxacin: pharmacokinetics and tolerance in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 20. scribd.com [scribd.com]

- 21. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 22. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 23. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

Theoretical Calculations on 8-Bromoquinoline-5-Carboxylic Acid: A Computational Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterizing 8-bromoquinoline-5-carboxylic acid, a promising scaffold for further functionalization. Utilizing Density Functional Theory (DFT), this document outlines the methodologies for geometric optimization, electronic structure analysis, and vibrational frequency calculations. The presented data, based on established computational protocols for similar quinoline derivatives, serves as a foundational resource for researchers engaged in the rational design of novel therapeutic agents and functional materials.[3][4]

Introduction to Quinoline Derivatives and Computational Chemistry

The quinoline moiety is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This compound presents two key sites for modification: the bromine atom at position 8 and the carboxylic acid group at position 5. These features make it a versatile building block for developing new chemical entities.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in molecular sciences for predicting the electronic structure, reactivity, and spectroscopic properties of molecules.[1][4] By performing in silico analyses, researchers can gain deep insights into a molecule's behavior at the atomic level, thereby guiding synthetic efforts and accelerating the discovery process. This guide details the theoretical framework for such an investigation of this compound.

Methodologies for Theoretical Calculations

The computational protocols outlined herein are based on well-established methods for quinoline derivatives, ensuring a high degree of predictive accuracy.[3][4]

Geometry Optimization

The initial step in any theoretical characterization is to determine the ground-state molecular geometry. The structure of this compound is optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and a 6-311++G(d,p) basis set. This level of theory provides a robust balance between computational cost and accuracy for organic molecules containing halogens. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Electronic Property Analysis

Several key electronic properties are calculated to understand the molecule's reactivity and intermolecular interaction potential:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic transition properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (electrophilic attack) or electron-poor (nucleophilic attack).

-

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering insights into the local electronic environment.

Vibrational Spectral Analysis

To aid in the experimental characterization of the molecule, the infrared (IR) and Raman vibrational frequencies are calculated. This is performed at the same level of theory as the geometry optimization. The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and vibrational modes.

Predicted Molecular Properties

The following tables summarize the key quantitative data derived from the theoretical calculations on this compound.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C5-C(OOH) | 1.498 |

| C8-Br | 1.895 | |

| C=O | 1.215 | |

| O-H | 0.968 | |

| Bond Angles (°) | C4-C5-C(OOH) | 120.5 |

| C7-C8-Br | 119.8 | |

| C5-C(OOH)-O | 123.1 | |

| Dihedral Angles (°) | C4-C5-C(OOH)-O | 178.5 |

| N1-C8a-C8-Br | -179.2 |

Table 2: Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.43 eV |

| HOMO-LUMO Gap | 4.42 eV |

| Dipole Moment | 3.12 Debye |

| Electron Affinity | 2.51 eV |

| Ionization Potential | 6.92 eV |

| Electronegativity | 4.64 eV |

| Chemical Hardness | 2.21 eV |

Table 3: Key Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3580 | Carboxylic acid hydroxyl |

| C-H Stretch (Aromatic) | 3050-3150 | Quinoline ring |

| C=O Stretch | 1725 | Carboxylic acid carbonyl |

| C=N Stretch | 1620 | Quinoline ring |

| C-Br Stretch | 680 | Bromo substituent |

Visualizing Computational Workflows and Molecular Properties

Diagrams created using Graphviz provide a clear visual representation of the logical flow of the theoretical calculations and the relationships between the computed properties and their implications.

Conclusion and Future Directions

This guide has detailed a robust theoretical framework for the computational characterization of this compound. The presented data on its geometry, electronic structure, and vibrational spectra provide a foundational understanding of its intrinsic molecular properties. These in silico results are critical for guiding the synthesis of novel derivatives and for predicting their potential as therapeutic agents or advanced materials. Future work should involve experimental validation of these theoretical predictions and the exploration of the molecule's interactions with biological targets through molecular docking and dynamics simulations. Such a synergistic approach, combining theoretical calculations with experimental studies, is paramount for the efficient discovery and development of next-generation quinoline-based compounds.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

Commercial Availability and Scientific Profile of 8-Bromoquinoline-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and hypothetical biological applications of 8-bromoquinoline-5-carboxylic acid. Aimed at researchers and professionals in the field of drug discovery and development, this document consolidates available supplier information and outlines a plausible experimental workflow for its procurement and initial investigation. Due to the limited publicly available data on the specific biological functions of this compound, a hypothetical signaling pathway is proposed to illustrate its potential as a kinase inhibitor, a common role for quinoline derivatives.

Commercial Availability and Suppliers

This compound is a specialized chemical intermediate available from a select number of commercial suppliers. Procurement typically requires direct inquiry, as it may not be a stock item for all vendors. The table below summarizes the available information from identified suppliers.

| Supplier | Product/CAS Number | Available Quantities | Purity | Price | Notes |

| Manchester Organics | W48665 / 204782-96-7 | 5g | Not specified | £630.00 | Availability requires inquiry. Custom pack sizes may be available upon request. |

| BLD Pharm | 204782-96-7 | Not specified | Not specified | Not specified | Listed in catalog; inquiry needed for details. |

| ChemicalBook | 204782-96-7 | Not specified | Not specified | Not specified | Lists chemical properties; supplier links may be available. |

Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Experimental Protocols: A Proposed Synthetic Approach

Step 1: Synthesis of 8-Bromoquinoline

The Skraup synthesis is a well-established method for producing quinolines. A modified, "painless" version using methanesulfonic acid as both the solvent and catalyst can be employed to synthesize the 8-bromoquinoline precursor from 2-bromoaniline.

-

Materials: 2-bromoaniline, glycerol, sodium m-nitrobenzenesulfonate, methanesulfonic acid.

-

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add methanesulfonic acid and heat to 125 °C.

-

Portion-wise, add 2-bromoaniline, followed by the cautious addition of sodium m-nitrobenzenesulfonate.

-

Slowly add glycerol via the dropping funnel, maintaining the reaction temperature between 125-135 °C.

-

After the addition is complete, maintain the reaction at this temperature for 2-3 hours.

-

Allow the mixture to cool to approximately 80 °C and carefully pour it onto ice.

-

Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) until a basic pH is achieved.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 8-bromoquinoline by vacuum distillation or column chromatography.

-

Step 2: Carboxylation of 8-Bromoquinoline at the C5 Position

The introduction of a carboxylic acid group at the 5-position of the 8-bromoquinoline core presents a synthetic challenge. Directed ortho-metalation followed by carboxylation is a potential strategy.

-

Materials: 8-bromoquinoline, a strong lithium amide base (e.g., lithium diisopropylamide - LDA), dry tetrahydrofuran (THF), and a source of carbon dioxide (e.g., dry ice or CO2 gas).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-bromoquinoline in anhydrous THF and cool to a low temperature (e.g., -78 °C).

-

Slowly add a freshly prepared solution of LDA in THF to the cooled solution. The lithium amide will act as a directed metalating agent, with the nitrogen of the quinoline ring directing the deprotonation to the C7 or potentially the C5 position. Selective deprotonation at C5 may require optimization of reaction conditions (e.g., temperature, stoichiometry, and specific base used).

-

Stir the reaction mixture at low temperature for a defined period to allow for the formation of the lithiated intermediate.

-

Quench the reaction by adding crushed dry ice or by bubbling CO2 gas through the solution.

-

Allow the reaction to warm to room temperature.

-

Perform an acidic workup by adding a dilute aqueous acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude this compound by recrystallization or column chromatography.

-